(1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine
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Overview
Description
(1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of substituted phenylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzene and propenylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine is used as a building block for synthesizing more complex molecules. It can be employed in the development of new materials with unique properties.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including its ability to act as a precursor for drug development.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(5-Bromo-2-chlorophenyl)prop-2-enylamine
- (1S)-1-(5-Bromo-2-methylphenyl)prop-2-enylamine
- (1S)-1-(5-Bromo-2-iodophenyl)prop-2-enylamine
Uniqueness
(1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9BrFN |
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Molecular Weight |
230.08 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2/t9-/m0/s1 |
InChI Key |
GUAWUQXVJANDEW-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=C(C=CC(=C1)Br)F)N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)Br)F)N |
Origin of Product |
United States |
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